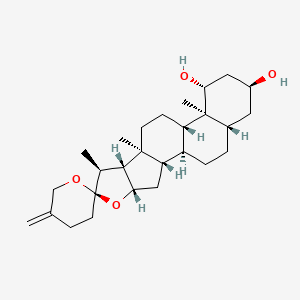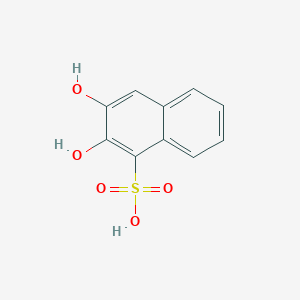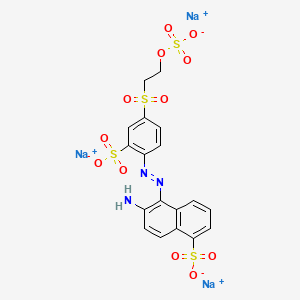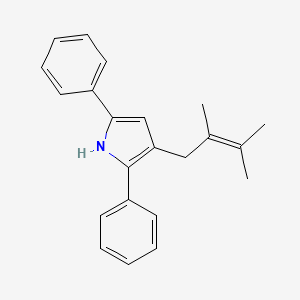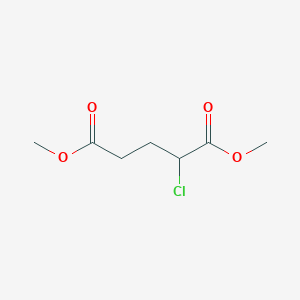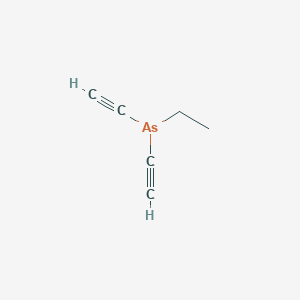
Ethyl(diethynyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(diethynyl)arsane is an organoarsenic compound with the molecular formula C6H7As It is a derivative of arsane, where ethyl and diethynyl groups are attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(diethynyl)arsane typically involves the reaction of ethylarsine with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the ethynyl groups to the arsenic atom. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of this compound. Safety measures are crucial due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl(diethynyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert this compound to simpler arsenic compounds.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of organoarsenic compounds.
Scientific Research Applications
Ethyl(diethynyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its arsenic content.
Industry: Utilized in the semiconductor industry for the deposition of thin films and other applications.
Mechanism of Action
The mechanism of action of ethyl(diethynyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different chemical properties.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with phenyl groups instead of ethyl and ethynyl groups.
Dimethylarsine (As(CH3)2H): Another organoarsenic compound with methyl groups.
Uniqueness
Ethyl(diethynyl)arsane is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
82316-35-6 |
|---|---|
Molecular Formula |
C6H7As |
Molecular Weight |
154.04 g/mol |
IUPAC Name |
ethyl(diethynyl)arsane |
InChI |
InChI=1S/C6H7As/c1-4-7(5-2)6-3/h1-2H,6H2,3H3 |
InChI Key |
COCJOUWNUPSWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
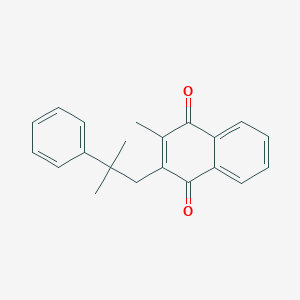
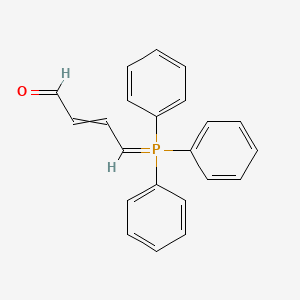
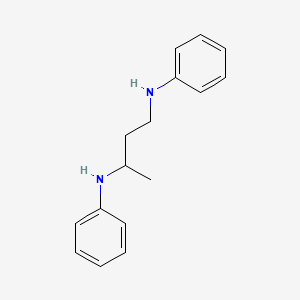

![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
